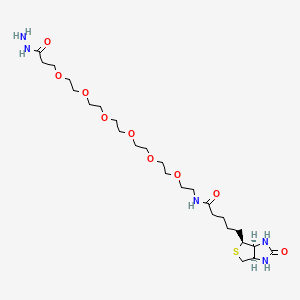

Biotin-PEG6-hydrazide

Description

Properties

Molecular Formula |

C25H47N5O9S |

|---|---|

Molecular Weight |

593.7 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C25H47N5O9S/c26-30-23(32)5-7-34-9-11-36-13-15-38-17-18-39-16-14-37-12-10-35-8-6-27-22(31)4-2-1-3-21-24-20(19-40-21)28-25(33)29-24/h20-21,24H,1-19,26H2,(H,27,31)(H,30,32)(H2,28,29,33)/t20-,21-,24-/m0/s1 |

InChI Key |

BKVIFOCCBJHLJK-HFMPRLQTSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Biotin-PEG6-hydrazide |

Origin of Product |

United States |

Foundational & Exploratory

Optimizing Glycan Conjugation: A Comparative Technical Analysis of Biotin-PEG6-hydrazide and Biotin-LC-hydrazide

[1]

Executive Summary

In the development of bioconjugates—specifically the labeling of glycoproteins, antibodies, and cell surface markers—the choice of linker chemistry is often the determinant factor between a stable, high-affinity reagent and a precipitated, non-functional aggregate.[1][2][3][4]

This technical guide analyzes the physicochemical distinctions between Biotin-LC-hydrazide (Long Chain) and Biotin-PEG6-hydrazide (Polyethylene Glycol).[5] While both reagents target aldehyde groups generated by periodate oxidation, their solubility profiles and steric behaviors diverge significantly. The Biotin-PEG6-hydrazide offers a hydrophilic alternative that eliminates the need for organic co-solvents (DMSO/DMF), thereby preserving the native conformation of sensitive proteins and reducing aggregation during long-term storage.[5]

Chemical Architecture and Physicochemical Properties[2][6]

The fundamental difference lies in the spacer arm composition. Biotin-LC-hydrazide utilizes a hydrocarbon chain, whereas Biotin-PEG6-hydrazide employs a polyethylene glycol ether chain.[5] This structural variance dictates the reagent's interaction with the solvent and the protein surface.

Comparative Specification Table

| Feature | Biotin-LC-hydrazide | Biotin-PEG6-hydrazide |

| Spacer Composition | 6-aminocaproic acid (Hydrocarbon) | Hexaethylene glycol (PEG6) |

| Hydrophobicity | Hydrophobic (Aliphatic) | Hydrophilic (Polar ether bonds) |

| Molecular Weight | 371.50 g/mol | ~593.74 g/mol |

| Spacer Length (Extended) | 24.7 Å | ~35–37 Å (Estimated) |

| Primary Solvent | DMSO or DMF (Required for stock) | Water, PBS, or Acetate Buffer |

| Water Solubility | Poor (< 5 mg/mL) | High (> 50 mg/mL) |

| Aggregation Risk | Moderate to High (Protein-dependent) | Low (Passivates surface) |

Structural Logic Flow

The following diagram illustrates how the chemical structure influences the downstream biophysical properties of the conjugate.

Figure 1: Causal relationship between linker chemistry, solvent requirements, and protein stability outcomes.[5]

Solubility Dynamics and Solvent Compatibility

The Solubility Challenge with Biotin-LC

Biotin-LC-hydrazide is sparingly soluble in aqueous buffers.[5] Standard protocols require dissolving the reagent in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution (typically 50 mM) before diluting it into the reaction mixture 6.

-

Mechanism of Failure: When the DMSO stock is added to the aqueous protein buffer, the local concentration of organic solvent can momentarily spike, causing sensitive proteins to denature or precipitate. Furthermore, the hydrophobic LC spacer can interact with hydrophobic patches on the protein surface, driving aggregation over time.

The PEG6 Advantage

Biotin-PEG6-hydrazide incorporates six ethylene glycol units.[5] The ether oxygens in the PEG chain form hydrogen bonds with water molecules, creating a hydration shell around the linker 7.

-

Operational Benefit: The reagent can be dissolved directly in the reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.5) at high concentrations. This eliminates the introduction of organic solvents entirely, making it the superior choice for in vivo applications or labile proteins.

Bioconjugation Performance: Sterics and Aggregation

Steric Hindrance

The efficiency of the biotin-streptavidin interaction depends on the accessibility of the biotin moiety.

-

Biotin-LC (24.7 Å): Sufficient for most ELISA applications but may be sterically hindered if the biotin binds deep within a glycoprotein cleft.[5]

-

Biotin-PEG6 (~35–37 Å): The longer, more flexible PEG chain projects the biotin moiety further away from the protein surface.[5] This increases the capture efficiency by streptavidin, particularly when the target protein is immobilized on a solid phase 2.

The "Stealth" Effect

PEGylation imparts a "stealth" character to the conjugate. The hydration sphere repels non-specific protein interactions. Conversely, conjugates made with Biotin-LC can suffer from the "hydrophobic patch" effect, where the aliphatic spacers attract each other or other hydrophobic surfaces, leading to background noise in assays and precipitation during storage 8.[5]

Experimental Protocol: Glycoprotein Labeling

This protocol describes the labeling of a glycoprotein (e.g., IgG) via sialic acid oxidation.[9] It highlights the divergence in handling between the two reagents.

Phase 1: Oxidation[1]

-

Preparation: Dissolve glycoprotein at 1–5 mg/mL in Oxidation Buffer (100 mM Sodium Acetate, pH 5.5). Avoid Tris or other amine-containing buffers.[5]

-

Oxidation: Add Sodium Meta-Periodate (NaIO₄) to a final concentration of 1–10 mM.[5]

-

Note: Use 1 mM at 0°C for sialic acid specificity. Use 5–10 mM at RT for general carbohydrate oxidation.

-

-

Incubation: Incubate for 30 minutes in the dark.

-

Desalting: Remove excess periodate using a desalting column (e.g., Sephadex G-25) equilibrated with Coupling Buffer (100 mM Sodium Acetate, pH 5.5).[5]

Phase 2: Biotinylation (The Divergent Step)[1]

| Step | Biotin-LC-hydrazide Workflow | Biotin-PEG6-hydrazide Workflow |

| Stock Prep | Dissolve reagent in DMSO to 50 mM.[5] | Dissolve reagent in Coupling Buffer to 50 mM. |

| Addition | Add stock to protein to final 5 mM. (Final DMSO conc. will be ~10%) | Add stock to protein to final 5 mM. (Zero organic solvent) |

| Incubation | 2 hours at Room Temp (RT). | 2 hours at Room Temp (RT). |

Phase 3: Stabilization (Optional but Recommended)[1]

-

Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 5 mM.

-

Incubate for 30 minutes. This reduces the reversible hydrazone bond to a stable hydrazine bond.

-

Final Purification: Remove unreacted biotin via dialysis or desalting column against PBS.

Workflow Visualization

Figure 2: Step-by-step workflow for hydrazide-mediated biotinylation, highlighting the reagent selection point.

Selection Guide: When to Use Which?

| Scenario | Recommended Reagent | Reasoning |

| Standard Antibody Labeling | Biotin-LC-hydrazide | Cost-effective; antibodies are generally robust against low concentrations of DMSO.[5] |

| In Vivo Studies | Biotin-PEG6-hydrazide | Increased solubility and reduced immunogenicity; PEG masks the conjugate from rapid clearance.[5] |

| Labile Enzymes | Biotin-PEG6-hydrazide | Avoids DMSO-induced denaturation; maintains enzymatic activity.[5] |

| Long-term Storage | Biotin-PEG6-hydrazide | Prevents aggregation caused by hydrophobic interactions over time.[5] |

| High Density Labeling | Biotin-PEG6-hydrazide | High substitution ratios with LC linkers can cause precipitation; PEG linkers maintain solubility even at high labeling density.[5] |

References

-

Thermo Fisher Scientific. EZ-Link Hydrazide Biotins Product Information.[5] Retrieved from 10[5]

-

Interchim. Hydrazide-Biotin Technical Sheet. Retrieved from 7[5]

-

AxisPharm. Biotin-PEG6-Hydrazide Product Specifications. Retrieved from 2[5]

-

National Institutes of Health (PMC). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Retrieved from 8[5]

-

BroadPharm. Biotin-PEG6-hydrazide Structure and Properties. Retrieved from 11[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biotin-PEG6-Hydrazide | AxisPharm [axispharm.com]

- 3. purepeg.com [purepeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. medkoo.com [medkoo.com]

- 6. You are being redirected... [bio-world.com]

- 7. interchim.fr [interchim.fr]

- 8. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Biotin-PEG6-hydrazide, 2601437-70-9 | BroadPharm [broadpharm.com]

Technical Guide: Cleavable vs. Non-Cleavable Biotin Hydrazide Linkers

Optimization Strategies for Glycoproteomics and Surfaceome Profiling

Executive Summary

Biotin hydrazide chemistry represents the gold standard for labeling and enriching glycoconjugates (glycoproteins, glycolipids) and oxidized RNA. The core reaction involves the ligation of a hydrazide group to an aldehyde generated via periodate oxidation.[1][2] However, the success of downstream analysis—particularly Mass Spectrometry (MS)—hinges on the linker architecture.

While non-cleavable linkers offer superior stability for imaging and blotting, they introduce significant contamination during affinity purification due to the near-covalent strength of the streptavidin-biotin interaction (

Part 1: The Chemistry of Hydrazide Labeling

Unlike amine-reactive reagents (NHS-esters) that label all surface lysines, hydrazide chemistry is chemoselective . It targets carbohydrates, specifically the cis-diols found in sugars (sialic acid, galactose, mannose) or the 3'-terminal ribose of RNA.[1][2]

The Reaction Mechanism[3]

-

Oxidation: Sodium Periodate (

) oxidizes cis-diols to reactive aldehydes.[2]-

Control Point: Low concentration (1 mM,

C) targets terminal Sialic Acids. High concentration (10 mM, RT) targets all cis-diols.

-

-

Ligation: The biotin hydrazide attacks the aldehyde to form a hydrazone bond.[3]

-

Stabilization (Optional): The hydrazone bond is semi-stable. For permanent linkage, it can be reduced with sodium cyanoborohydride (

) to a secondary amine.[3] -

Catalysis (Critical): The use of Aniline (10-100 mM) catalyzes the reaction, increasing ligation efficiency by forming a highly reactive Schiff base intermediate, allowing the reaction to proceed at neutral pH (6.5–7.0) rather than acidic pH, which preserves protein integrity.

Visualization: The Labeling Workflow

Caption: Step-wise mechanism of chemoselective hydrazide labeling. Aniline catalysis accelerates the Ligation step.[4]

Part 2: Non-Cleavable Linkers (The "Standard")

Structure: Biotin - [Spacer (PEG/LC)] - Hydrazide.[3] Common Reagents: Biotin-LC-Hydrazide, Biotin-PEG4-Hydrazide.

Mechanistic Profile

Non-cleavable linkers create a permanent bridge. To retrieve the captured target from Streptavidin beads, one must break the Biotin-Streptavidin interaction.

-

Elution Condition: Boiling in SDS-PAGE buffer or 8M Urea/GuHCl.

-

The Consequence: This denatures the streptavidin tetramer. The eluate becomes contaminated with streptavidin subunits (monomers), which mask low-abundance peptides in Mass Spectrometry and make functional assays impossible.

Best Use Cases

-

Western Blotting: Where the protein remains on the membrane.

-

Flow Cytometry/Imaging: Where the signal is detected in situ without elution.

-

Harsh Purification: When the target is extremely stable and streptavidin contamination is irrelevant (e.g., small molecule purification).

Part 3: Cleavable Linkers (The "Precision" Approach)

Cleavable linkers introduce a chemically labile "weak link" between the biotin and the hydrazide. This allows elution of the target without disrupting the biotin-streptavidin bond.

Disulfide Linkers (-S-S-)

-

Cleavage: Reduction using 50 mM DTT or TCEP.

-

Mechanism: The disulfide bond breaks, releasing the protein with a sulfhydryl (-SH) tag.

-

Pros: Reagents are inexpensive and widely available.

-

Cons: Native cysteines in the protein must be alkylated (blocked) before labeling to prevent disulfide exchange. Incompatible with downstream assays sensitive to reducing agents.

DADPS Linkers (Acid-Cleavable)

-

Cleavage: 5-10% Formic Acid (30 mins).

-

Mechanism: The silyl ether bond hydrolyzes under mild acidic conditions.

-

Pros: Compatible with MS workflows (formic acid is a standard mobile phase component). Leaves a small, defined mass tag (~143 Da).[5][7] No need to block native cysteines.

-

Status: Currently considered the state-of-the-art for glycoproteomics (Surfaceome profiling).

Azo Linkers

-

Cleavage: Sodium Dithionite (

). -

Pros: Rapid cleavage.

-

Cons: Sodium dithionite is unstable in solution and can degrade peptides; less popular than DADPS for high-sensitivity MS.

Visualization: Elution Pathways

Caption: Comparison of elution purity. Cleavable linkers leave biotin bound to the bead, yielding pure target.

Part 4: Comparative Analysis

| Feature | Non-Cleavable | Disulfide Cleavable | DADPS Cleavable |

| Bond Stability | Permanent | Labile to Reductants | Labile to Acid |

| Elution Agent | SDS/Boiling/Urea | 50mM DTT or TCEP | 5-10% Formic Acid |

| Elution Efficiency | High (but dirty) | High (>90%) | High (>90%) |

| Sample Purity | Low (Streptavidin contamination) | High | Very High |

| Native Elution? | No (Denatured) | Yes (if no structural disulfides) | Yes |

| MS Compatibility | Poor | Good | Excellent |

| Residual Mass | N/A (Whole linker) | ~88 Da (varies) | ~143 Da |

Part 5: Protocol - Cell Surface Capture (CSC)

Based on the Wollscheid methodology for Glycoproteomics.

Objective: Enrich N-linked glycoproteins from the cell surface using a DADPS-Biotin-Hydrazide linker for Mass Spec analysis.

Reagents

-

Labeling Buffer: PBS pH 6.5 (Aniline works best at slightly acidic/neutral pH).

-

Oxidant: 1.5 mM Sodium Periodate (

). -

Catalyst: 10 mM Aniline (freshly prepared).

-

Linker: 1 mM DADPS-Biotin-Hydrazide.

-

Quench: Glycerol.

Step-by-Step Workflow

-

Oxidation (The Switch):

-

Wash cells (10^7 count) 3x with cold PBS.

-

Resuspend in Labeling Buffer containing 1.5 mM NaIO4 .

-

Incubate 15 min at 4°C in the dark.

-

Note: This low concentration/temp specifically targets surface sialic acids, minimizing internal oxidation.

-

-

Quenching:

-

Add Glycerol to 10% final concentration to scavenge excess periodate. Wash cells 2x.

-

-

Ligation (The Capture):

-

Resuspend cells in Labeling Buffer containing 1 mM DADPS-Biotin-Hydrazide + 10 mM Aniline .

-

Incubate 60 min at 4°C.

-

Critical: Aniline increases yield by ~10-fold compared to uncatalyzed reactions.

-

-

Lysis & Enrichment:

-

Lyse cells (RIPA buffer).

-

Incubate lysate with Streptavidin-Sepharose beads (2 hours).

-

Wash beads rigorously (Urea, SDS, NaCl) to remove non-covalent binders.

-

-

On-Bead Digestion (Trypsinization):

-

Digest proteins while bound to the beads using Trypsin.

-

Wash away non-glycosylated peptides. The glycosylated peptides remain bound to the beads via the biotin linker.

-

-

Elution (The Release):

-

Incubate beads in 5% Formic Acid for 30 mins at RT.

-

Collect supernatant. The acid cleaves the DADPS linker, releasing the glycosylated peptides.

-

Result: Pure N-glycopeptides ready for LC-MS/MS.

-

Part 6: Troubleshooting & Optimization

Low Labeling Efficiency

-

Check Periodate:

is hygroscopic and degrades in light. Always use fresh stock. -

pH Drift: Hydrazone formation is pH-dependent. Ensure buffer is pH 6.5–7.0.

-

Add Aniline: If not using aniline, reaction times must be extended (overnight) which risks cell viability.

High Background (Non-Specific Binding)

-

Blocking: If using Disulfide linkers, pre-block free cysteines with Iodoacetamide (IAA).

-

Washing: Streptavidin tolerates harsh washing. Use 8M Urea and 1% SDS washes before elution to strip "sticky" proteins.

Incomplete Elution

-

Disulfide: Ensure pH is > 7.5 during DTT elution (reduction is pH sensitive).

-

DADPS: Ensure Formic Acid is fresh. A second elution step often recovers an additional 10-15% of material.

References

-

Wollscheid, B., et al. (2009). Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins. Nature Biotechnology.[8] Link

-

Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology. (Establishes Aniline Catalysis). Link

-

Vector Laboratories. (n.d.). DADPS Biotin Alkyne & Hydrazide Technical Guide. Vector Labs. Link

-

Thermo Fisher Scientific. (n.d.). User Guide: Glycoprotein Enrichment using Hydrazide Chemistry. Thermo Fisher. Link

-

Szychowski, J., et al. (2010).[6] Cleavable Biotin Probes for Labeling of Biomolecules via the Azide–Alkyne Cycloaddition.[7][9] Journal of the American Chemical Society. (Details DADPS mechanism). Link

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. DADPS Biotin Alykne - Creative Biolabs [creative-biolabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ligand-receptor-binding.com [ligand-receptor-binding.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Site-Specific Antibody Labeling with Biotin-PEG6-Hydrazide

Executive Summary

The heterogeneity of antibody-drug conjugates (ADCs) and labeled reagents often stems from the stochastic nature of amine-based coupling. Random labeling of lysine residues can occlude the antigen-binding region (Fab), reducing affinity and increasing background noise.

This guide details the protocol for site-specific biotinylation of IgG antibodies using Biotin-PEG6-Hydrazide . By targeting the carbohydrate moieties (glycans) located specifically on the Fc region, this method preserves the immunoreactivity of the antibody. The inclusion of a polyethylene glycol (PEG6) spacer is a critical chemical modification that enhances water solubility, minimizes aggregation, and eliminates steric hindrance during Streptavidin binding.

Part 1: The Chemistry of Precision

The Molecule: Biotin-PEG6-Hydrazide

Unlike standard biotin reagents, this molecule is engineered with three distinct functional domains:

-

Biotin Head: The affinity tag for Streptavidin/Avidin (

).[1] -

PEG6 Spacer (Polyethylene Glycol): A hydrophilic linker of 6 ethylene oxide units.

-

Function: It extends the biotin arm (~29 Å) away from the protein surface, preventing the biotin from being "buried" in the antibody's hydrophobic pockets. It also drastically increases the solubility of the reagent in aqueous buffers.

-

-

Hydrazide Group: A nucleophile (

) that reacts specifically with aldehydes.[1]

The Mechanism: Oxidative Coupling

Antibodies (IgG) are glycosylated at the conserved Asparagine-297 residue in the Fc domain. These glycans are distant from the antigen-binding site.[2]

-

Oxidation: Sodium meta-periodate (

) oxidizes the cis-diols of sialic acid or other sugars into reactive aldehyde groups.[3][4] -

Ligation: The hydrazide group attacks the aldehyde to form a hydrazone bond .[1][3][5]

-

Stabilization (Optional but Recommended): The hydrazone bond is reversible. Reduction with Sodium Cyanoborohydride (

) converts it into a stable secondary amine linkage.[1]

Mechanistic Pathway Diagram

Figure 1: Chemical pathway for site-specific conjugation. The process converts inert Fc glycans into stable attachment points without affecting the Fab region.

Part 2: Strategic Advantages

Comparing Biotin-PEG6-Hydrazide to traditional labeling biochemistries reveals why it is the superior choice for quantitative assays and therapeutic development.

| Feature | NHS-Ester (Amine) | Maleimide (Thiol) | Biotin-PEG6-Hydrazide (Glycan) |

| Target Site | Lysines (Random) | Cysteines (Hinge) | Fc Glycans (Site-Specific) |

| Fab Occlusion | High Risk | Low Risk | Zero Risk |

| Antibody Integrity | Intact | Risk of fragmentation | Intact |

| Solubility | Poor (often requires DMSO) | Moderate | High (due to PEG6) |

| Selectivity | Low (many lysines) | Medium (requires reduction) | High (only oxidized sugars) |

| Reversibility | Irreversible (Amide) | Irreversible (Thioether) | Reversible (unless reduced) |

Part 3: The Protocol (A Self-Validating System)

Prerequisites:

-

Buffer A (Oxidation): 0.1 M Sodium Acetate, pH 5.5.[2]

-

Buffer B (Coupling): PBS, pH 7.2 (or continue in Acetate pH 5.5).

-

Reagent: Biotin-PEG6-Hydrazide (100 mM stock in DMSO).

-

Oxidizer: Sodium Meta-Periodate (

).[1][3] -

Reducer: Sodium Cyanoborohydride (

) - Caution: Toxic. -

Purification: Zeba Spin Desalting Columns (7K MWCO).

Phase 1: Activation (Oxidation)

Goal: Create reactive aldehydes on the Fc region.

-

Buffer Exchange: Equilibrate 1–5 mg of IgG into Buffer A using a desalting column.

-

Critical Checkpoint: Ensure the buffer is free of amines (Tris/Glycine).[6] Amines will compete with hydrazides later.

-

-

Prepare Oxidizer: Dissolve

in Buffer A to a concentration of 20 mM. Prepare fresh; do not store. -

Reaction: Add

to the IgG solution to a final concentration of 10 mM (for backbone oxidation) or 1 mM (for sialic acid only). -

Incubate: 30 minutes at room temperature (protected from light).

-

Quench/Purify: Immediately pass the sample through a desalting column equilibrated with Buffer A to remove excess periodate.

-

Why? Residual periodate can oxidize the hydrazide reagent, ruining the next step.

-

Phase 2: Conjugation (Labeling)

Goal: Form the hydrazone bond.[1][3]

-

Reagent Addition: Add Biotin-PEG6-Hydrazide stock to the oxidized IgG.

-

Ratio: Use a 50-fold molar excess of biotin over IgG.

-

Calculation: For 1 mL of IgG (1 mg/mL, ~6.7 µM), add ~3.4 µL of 100 mM Biotin stock.

-

-

Incubate: 2 hours at room temperature with gentle rotation.

-

Optimization Note: Reaction efficiency is highest at pH 5.0–6.0.

-

Phase 3: Stabilization (Reduction)

Goal: Lock the bond.

-

Add Reducer: Add

to a final concentration of 5 mM.-

Note: Perform this step in a fume hood.

-

-

Incubate: 30 minutes at room temperature.

-

Final Purification: Buffer exchange into PBS (pH 7.4) using a desalting column or dialysis cassette to remove excess biotin and cyanide byproducts.[3]

Phase 4: Validation (HABA Assay)

Goal: Quantify Biotin:Antibody Ratio.

-

Mix the labeled antibody with HABA/Avidin reagent.

-

Measure absorbance at 500 nm.[6] Biotin displaces HABA, causing a decrease in A500.

-

Target Metric: A successful site-specific labeling typically yields 2–4 biotins per IgG molecule (corresponding to the two heavy chain glycans).

Workflow Diagram

Figure 2: Step-by-step workflow for Biotin-PEG6-Hydrazide labeling. Color coding indicates: Blue (Stable Sample), Red (Active Reaction), Green (Reagent Addition), Grey (Process).

Part 4: Troubleshooting & Expert Insights

"The Reaction Failed" (Low Biotin Incorporation)

-

Cause 1: pH Mismatch. Hydrazide reactivity drops significantly above pH 7.5. Ensure the coupling reaction occurs at pH 5.5–6.0.

-

Cause 2: Tris Interference. If the starting antibody was in Tris buffer and not fully exchanged, the primary amines in Tris scavenged the aldehydes.

-

Cause 3: Glycan Deficiency. Recombinant monoclonal antibodies (mAbs) produced in certain systems (e.g., E. coli) may lack glycosylation. Confirm the antibody source is mammalian (CHO or HEK293 cells).

Precipitation

-

Cause: Over-oxidation. Using >10 mM Periodate or incubating >1 hour can damage the protein backbone.

-

Solution: Reduce periodate concentration to 1 mM and oxidize only sialic acid residues if the antibody is sensitive. The PEG6 spacer usually prevents precipitation compared to hydrophobic LC-Biotin, so precipitation often indicates protein denaturation, not reagent insolubility.

Aniline Catalysis (Expert Optimization)

For difficult-to-label antibodies, adding 100 mM Aniline to the coupling reaction (Phase 2) can catalyze hydrazone formation, increasing yield and speed at pH 6.0. This is a standard technique in bioconjugation chemistry to push the equilibrium forward.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets (Aldehydes and Ketones). [Link]

-

O'Shannessy, D. J., et al. (1984).[4] A novel procedure for labeling immunoglobulins by conjugation to oligosaccharide moieties.[4] Immunology Letters.[4] [Link]

Sources

Methodological & Application

Application Notes & Protocols: Site-Specific Biotinylation of Antibodies via Fc Glycans

Authored by: Gemini, Senior Application Scientist

Abstract

The conjugation of biotin to monoclonal antibodies (mAbs) is a cornerstone technique for a vast array of applications, from immunoassays to targeted drug delivery. Traditional biotinylation methods, which typically target lysine residues, result in heterogeneous products with random conjugation sites and a variable biotin-to-antibody ratio (B/P). This heterogeneity can compromise antibody function and lead to significant batch-to-batch variability.[1] This guide details a chemoenzymatic strategy for the site-specific biotinylation of antibodies by remodeling the conserved N-linked glycans in the Fc region. This approach yields a homogeneous population of conjugated antibodies with a precise B/P ratio of 2, ensuring that biotinylation occurs distal to the antigen-binding Fab region, thereby preserving immunoreactivity.[2][] We provide a detailed scientific background, step-by-step protocols for the enzymatic modification and subsequent biotinylation via copper-free click chemistry, and methods for the characterization of the final conjugate.

Scientific Background: The Rationale for Targeting Fc Glycans

The IgG Fc Glycan: A Unique Conjugation Handle

Immunoglobulin G (IgG) antibodies possess a highly conserved N-glycosylation site at the asparagine-297 (Asn297) residue within each of the two heavy chains of the Fc (Fragment crystallizable) region.[4][5] These glycans are typically complex, biantennary structures sequestered between the Cγ2 domains.[6] While the exact composition of these glycans can be heterogeneous (a feature known as microheterogeneity), their universal presence and defined location make them an ideal target for site-specific modification.[7] Crucially, modifying the antibody at this position is unlikely to interfere with the antigen-binding activity of the Fab (Fragment antigen-binding) regions.[8]

The Chemoenzymatic Strategy

The strategy described herein leverages a sequence of enzymatic reactions to remodel the native Fc glycan, followed by a bioorthogonal chemical reaction to attach the biotin moiety. This process ensures uniformity and control over the final product. The workflow can be summarized in three key stages:

-

Enzymatic Glycan Remodeling: The heterogeneous terminal sugars (galactose and sialic acid) of the native Fc glycan are enzymatically removed to expose the underlying N-acetylglucosamine (GlcNAc) residues. This creates a uniform substrate for the next step.

-

Installation of a Bioorthogonal Handle: A mutant enzyme, β-1,4-galactosyltransferase (Y289L), is used to transfer an azide-modified sugar (N-azidoacetylgalactosamine, GalNAz) specifically onto the exposed terminal GlcNAc residues.[9][10] The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can react selectively with a specific partner.

-

Copper-Free Click Chemistry: The azide-modified antibody is then reacted with a biotin molecule that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).[11][12] This reaction, known as a strain-promoted alkyne-azide cycloaddition (SPAAC), is highly efficient, specific, and occurs under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.[13]

This sequential approach results in precisely two biotin molecules being conjugated per antibody (one on each heavy chain), yielding a final product with a defined B/P ratio of 2.

Caption: Chemoenzymatic workflow for site-specific antibody biotinylation.

Protocol 1: Enzymatic Remodeling of Fc Glycans

Objective: To remove terminal galactose residues from the antibody's Fc glycans, creating a homogeneous population of antibodies with terminal GlcNAc residues (G0/G1 glycoforms). This is a critical first step for ensuring uniform labeling in the subsequent reaction. [9] Materials:

-

IgG Antibody: 100 µg in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must be free of sodium azide.

-

β-Galactosidase (e.g., from Streptococcus pneumoniae)

-

Reaction Buffer: 1X Tris buffer, pH 7.0

-

Antibody Concentrator/Spin Column (e.g., 50 kDa MWCO)

-

Microcentrifuge

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using an antibody concentrator spin column to a final concentration of 1-5 mg/mL.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

100 µg of the prepared antibody.

-

β-Galactosidase (add according to manufacturer's recommended units for 100 µg of IgG).

-

Adjust the final volume to 100 µL with Reaction Buffer.

-

-

Incubation: Gently mix the reaction and incubate at 37°C for 4 hours.

-

Purification: Remove the β-Galactosidase and buffer components by washing the sample three times with 1X Tris buffer (pH 7.0) using a 50 kDa MWCO spin column.

-

Recovery: Recover the concentrated, glycan-remodeled antibody. Determine the concentration using A280 (1.4 AU = 1 mg/mL). [14]The antibody is now ready for the next step.

Protocol 2: Azide-Sugar Labeling using Mutant Galactosyltransferase

Objective: To enzymatically transfer an azide-functionalized sugar (GalNAz) onto the terminal GlcNAc residues of the remodeled antibody using a mutant galactosyltransferase, GalT(Y289L). [15][16] Materials:

-

Glycan-remodeled antibody from Protocol 1.

-

β-1,4-Galactosyltransferase, mutant (GalT(Y289L)). [10][17]* UDP-GalNAz (Uridine diphosphate N-azidoacetylgalactosamine).

-

1M Tris, pH 7.0.

-

Buffer Additive / MnCl₂ solution (as required by GalT enzyme).

-

Antibody Concentrator/Spin Column (50 kDa MWCO).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

100 µg of glycan-remodeled antibody.

-

10 µL of 1M Tris, pH 7.0.

-

2.2 µg of UDP-GalNAz.

-

Buffer Additive/MnCl₂ (as per enzyme manufacturer's instructions).

-

GalT(Y289L) enzyme (add recommended units for 100 µg of IgG).

-

Adjust final volume to 110 µL with nuclease-free water.

-

-

Incubation: Mix gently and incubate at 30°C for 2 hours.

-

Purification: Purify the azide-modified antibody from the enzyme and excess reagents using a 50 kDa MWCO spin column. Wash three times with 1X Tris buffer (pH 7.0).

-

Recovery: Recover the concentrated azide-modified antibody (Ab-N₃). Determine the concentration via A280.

Protocol 3: Copper-Free Click Chemistry Biotinylation

Objective: To covalently attach a biotin moiety to the azide-modified antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. [11] Materials:

-

Azide-modified antibody (Ab-N₃) from Protocol 2.

-

DBCO-functionalized Biotin (e.g., DBCO-PEG4-Biotin), typically dissolved in DMSO.

-

1X Tris buffer, pH 7.0 (or TBS).

-

Antibody Concentrator/Spin Column (50 kDa MWCO) for optional cleanup.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

100 µg of azide-modified antibody in 100 µL of 1X Tris buffer, pH 7.0.

-

Add a 10- to 20-fold molar excess of DBCO-Biotin. For 100 µg of a 150 kDa antibody, this corresponds to approximately 1.1 µL of a 10 mM DBCO-Biotin stock solution for a 10-fold excess.

-

-

Incubation: Mix gently and incubate at 25°C overnight. Protect from light.

-

Purification (Optional but Recommended): Remove any excess, unreacted DBCO-Biotin using a 50 kDa MWCO spin column. Wash twice with your desired final storage buffer (e.g., PBS, pH 7.4).

-

Final Product: Recover the final site-specifically biotinylated antibody. Determine the final concentration and store appropriately (typically at 4°C for short-term or -20°C/-80°C for long-term storage).

Characterization and Quality Control

Validating the success of the conjugation is critical. A multi-faceted approach should be employed to confirm biotinylation, determine the B/P ratio, and ensure the antibody's integrity.

Caption: Quality control workflow for conjugated antibody validation.

Confirmation of Biotinylation and B/P Ratio

-

Mass Spectrometry (MS): This is the gold standard method. Intact mass analysis of the antibody before and after conjugation will show a mass shift corresponding to the addition of two biotin constructs. Analysis of the reduced heavy and light chains will confirm that the modification is exclusively on the heavy chain. [18]* Western Blot: A simple, qualitative method. Run the biotinylated antibody on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to confirm the presence of biotin.

Assessment of Product Purity and Integrity

-

Size-Exclusion Chromatography (SEC-HPLC): This technique is used to assess the level of aggregation in the final product. A successful conjugation should not induce significant aggregation, and the final product should appear as a single, sharp peak corresponding to the monomeric antibody.

-

SDS-PAGE: Running the final product on a non-reducing and reducing SDS-PAGE gel can confirm the overall integrity of the antibody, ensuring that the interchain disulfide bonds were not compromised during the process.

Functional Validation

-

ELISA or Surface Plasmon Resonance (SPR): The ultimate test of a successful conjugation is the retention of antigen-binding activity. A direct or indirect ELISA, or a more quantitative SPR analysis, should be performed to compare the binding kinetics of the biotinylated antibody to the unmodified parent antibody. [18]The binding affinity (KD) should be unchanged.

Conclusion

The chemoenzymatic, site-specific biotinylation of antibodies via their conserved Fc glycans represents a robust and powerful method for producing highly homogeneous and functional conjugates. By providing precise control over the location and stoichiometry of biotin attachment, this strategy overcomes the major limitations of traditional random conjugation techniques. The resulting conjugates exhibit superior batch-to-batch consistency and retain full antigen-binding capability, making them ideal reagents for sensitive and reproducible immunoassays, imaging studies, and other advanced applications in research and drug development. [3][21]

References

-

StreptaClick® Antibody Labeling and Biotinylation Kit - 2 Color (A329045). (n.d.). Bio-Rad. Retrieved February 22, 2026, from [Link]

-

Jennewein, M. F., & Alter, G. (2017). The Immunological Symphony of IgG Glycosylation. Immunological reviews, 278(1), 24–41. [Link]

-

Zhu, Z., & Wang, L.-X. (2022). Chemoenzymatic glycan remodeling for antibody-drug conjugation and beyond. Trends in Cancer, 8(1), 1-4. [Link]

-

GlyCLICK Biotin. (n.d.). Genovis. Retrieved February 22, 2026, from [Link]

-

Lin, C. W., et al. (2015). Mapping Antibody Fc-glycosylation for Optimal Effector Functions. EBioMedicine, 2(8), 908-918. [Link]

-

Reusch, D., & Tejada, M. L. (2015). Fc glycans of therapeutic antibodies as critical quality attributes. Glycobiology, 25(12), 1444–1452. [Link]

-

Li, T., & Wang, L. X. (2018). Site-specific immobilization of endoglycosidases for streamlined chemoenzymatic glycan remodeling of antibodies. Carbohydrate research, 458-459, 25–31. [Link]

-

Role of Fc Glycans in Antibody Function. (2025). Biointron. Retrieved February 22, 2026, from [Link]

-

The advantages and disadvantages of major site-specific conjugation methods for payloads other than synthetic cytotoxins. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Zeglis, B. M., et al. (2013). Site-specific antibody drug conjugates for cancer therapy. Chemistry & biology, 20(8), 989–995. [Link]

-

Li, T., et al. (2017). Chemoenzymatic synthesis of glycoengineered IgG antibodies and glycosite-specific antibody–drug conjugates. Nature Protocols, 12(9), 1839-1855. [Link]

-

Toftevall, H., et al. (2020). On enzymatic remodeling of IgG glycosylation; unique tools with broad applications. Glycobiology, 30(4), 248–261. [Link]

-

Lin, C. W., et al. (2015). A common glycan structure on immunoglobulin G for enhancement of effector functions. Proceedings of the National Academy of Sciences, 112(34), 10611-10616. [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176-192. [Link]

-

de Taeye, S. W., et al. (2021). The therapeutic potential of sialylated Fc domains of human IgG. Pharmacology & therapeutics, 223, 107809. [Link]

-

Li, T., & Wang, L. X. (2016). Glycoengineering of Antibodies for Modulating Functions. Trends in pharmacological sciences, 37(2), 116–128. [Link]

-

de Taeye, S. W., et al. (2021). The therapeutic potential of sialylated Fc domains of human IgG. Pharmacology & therapeutics, 223, 107809. [Link]

- An fc glycan remodeling platform method for site-specific antibody conjugation and applications thereof. (2022). Google Patents.

-

Strop, P., et al. (2024). Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase. Bioconjugate Chemistry. [Link]

-

Exazym® ClickChem Conjugation Kit 50. (n.d.). Cavidi. Retrieved February 22, 2026, from [Link]

-

Structure of IgG and Fc glycans. (A) Shown above is the crystal... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Liu, Y., et al. (2023). Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates. Pharmaceutics, 15(11), 2568. [Link]

-

Chen, Y. P., et al. (2024). Structure-Based High-Efficiency Homogeneous Antibody Platform by Endoglycosidase Sz Provides Insights into Its Transglycosylation Mechanism. JACS Au, 4(5), 1856-1865. [Link]

-

Ramakrishnan, B., & Qasba, P. K. (2012). Use of novel mutant galactosyltransferase for the bioconjugation of terminal N-Acetylglucosamine (GlcNAc) residues on live cell surface. Bioconjugate chemistry, 23(12), 2349–2360. [Link]

-

Reducing the Complexity of Fc Glycan Enables the Construction of Antibody Conjugates with Unexpected High Efficiency and Payload Capacity via Glycoengineering. (2022). bioRxiv. [Link]

-

Ramakrishnan, B., & Qasba, P. K. (2012). Use of Novel Mutant Galactosyltransferase for the Bioconjugation of Terminal N-Acetylglucosamine (GlcNAc) Residues on Live Cell Surface. Bioconjugate Chemistry, 23(12), 2349-2360. [Link]

-

Wang, J., et al. (2020). Dually Labeled Biomolecules for Characterizing Biotinylated Species through Competitive Binding Reactions. ACS Omega, 5(50), 32446–32453. [Link]

-

Moore, B., et al. (2018). Fc glycan sialylation of biotherapeutic monoclonal antibodies has limited impact on antibody-dependent cellular cytotoxicity. The FEBS journal, 285(16), 2943–2952. [Link]

-

M-bovin-GalT1(Y289L). (n.d.). AntBio. Retrieved February 22, 2026, from [Link]

-

Hou, P., et al. (2019). Impact of Fc N-glycan sialylation on IgG structure. mAbs, 11(8), 1482–1492. [Link]

-

Lee, S. Y., et al. (2017). Antibodies to biotin enable large-scale detection of biotinylation sites on proteins. Nature methods, 14(10), 983–986. [Link]

-

Reducing the Fc glycan complexity hugely improves the efficiency of... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Antibodies to biotin enable large-scale detection of biotinylation sites on proteins. (2017). Nature Methods. Retrieved February 22, 2026, from [Link]

-

Stains, C. I., et al. (2015). Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity. Langmuir, 31(18), 5183–5190. [Link]

-

Khidekel, N., et al. (2004). Direct Identification of Nonreducing GlcNAc Residues on N-Glycans of Glycoproteins Using a Novel Chemoenzymatic Method. Journal of the American Chemical Society, 126(51), 16812-16819. [Link]

-

Generation, screening and biotinylation of a monoclonal IgG antibody... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

First site-specific conjugation method for native goat IgG antibodies via glycan remodeling at the conserved Fc region. (2024). Glycobiology. [Link]

-

Site-Specific Glycan Conjugation Enables Robust Antibody–Drug Conjugates. (n.d.). Xcellon Biologics. Retrieved February 22, 2026, from [Link]

Sources

- 1. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aboligo.com [aboligo.com]

- 4. IgG Fc Glycosylation in Human Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Role of Fc Glycans in Antibody Function [biointron.com]

- 8. glycanlink.com [glycanlink.com]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Click Chemistry, Biontinylation | BroadPharm [broadpharm.com]

- 13. genovis.com [genovis.com]

- 14. mesoscale.com [mesoscale.com]

- 15. Use of novel mutant galactosyltransferase for the bioconjugation of terminal N-Acetylglucosamine (GlcNAc) residues on live cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. antbioinc.com [antbioinc.com]

- 18. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Protein Bioconjugation via Aniline-Catalyzed Hydrazide Ligation

[1][2][3][4]

Executive Summary

This Application Note details the protocol for Aniline-Catalyzed Hydrazide Ligation , a gold-standard method for bioconjugating probes, drugs, or surfaces to proteins. While the reaction between aldehydes and hydrazides (to form hydrazones) or alkoxyamines (to form oximes) is chemoselective, it suffers from slow kinetics at physiological pH (

By introducing aniline as a nucleophilic catalyst, reaction rates are accelerated by 10- to 400-fold , permitting high-yield conjugation at lower reactant concentrations and mild acidic conditions (pH 4.5–6.0). This protocol is essential for the development of Antibody-Drug Conjugates (ADCs), glycan labeling, and surface immobilization.

Mechanistic Insight & Principles

The Kinetic Bottleneck

In the absence of catalysis, hydrazone formation is rate-limited by the initial nucleophilic attack of the hydrazide on the aldehyde carbonyl, or the subsequent dehydration step, depending on pH. At neutral pH, the aldehyde is not sufficiently electrophilic; at low pH, the hydrazide nucleophile becomes protonated and unreactive.

The Aniline Solution (Nucleophilic Catalysis)

Aniline acts as a "transimination" catalyst.[1] It does not merely buffer the solution; it actively participates in the reaction pathway:

-

Activation: Aniline reacts rapidly with the protein aldehyde to form a highly reactive Aniline-Schiff base intermediate.

-

Transimination: This intermediate is significantly more electrophilic than the original aldehyde (due to the protonated nitrogen). The hydrazide nucleophile attacks this intermediate, displacing the aniline.

-

Turnover: The stable hydrazone product is formed, and aniline is regenerated to catalyze further cycles.

Mechanism Diagram

The following diagram illustrates the catalytic cycle that drives this acceleration.

Figure 1: The nucleophilic catalysis cycle. Aniline converts the sluggish aldehyde into a reactive Schiff base, facilitating rapid attack by the hydrazide payload.[2]

Critical Experimental Parameters

Success relies on strictly controlling three variables. Deviating from these will result in poor yields or protein precipitation.

| Parameter | Optimal Range | Scientific Rationale |

| pH | 4.5 – 6.0 | The formation of the Schiff base intermediate is acid-catalyzed. Below pH 4.5, the hydrazide is protonated (inactive). Above pH 6.0, the dehydration step slows down. pH 5.5 is the "sweet spot." |

| Aniline Conc. | 10 – 100 mM | Rate enhancement is proportional to aniline concentration. 100 mM provides maximal velocity; 10 mM is used for sensitive live-cell applications to minimize toxicity. |

| Buffer | NaOAc / Phosphate | Acetate (0.1 M) is preferred for pH 4.5–5.5. Phosphate (0.1 M) is suitable for pH 6.0. Avoid amine-containing buffers (Tris) as they can compete, though much more weakly than aniline. |

Detailed Protocol: Antibody-Drug Conjugate (ADC) Workflow

This protocol describes the site-specific conjugation of a hydrazide-linker payload to an antibody via glycan oxidation .

Phase 1: Reagent Preparation

-

Oxidation Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5.

-

Aniline Stock (1.0 M):

-

Caution: Aniline is toxic and oxidizes easily (turns brown). Use clear/straw-colored aniline.

-

Dissolve pure aniline in water. Crucial: Adjust pH to 5.5 using HCl before adding to the protein. Adding unbuffered aniline will spike pH to >8.0 and kill the reaction.

-

-

Oxidant: Sodium Periodate (NaIO₄), 100 mM stock in water (Freshly prepared).

-

Payload: Hydrazide-functionalized fluorophore or drug (10 mM stock in DMSO).

Phase 2: Aldehyde Generation (Periodate Oxidation)

Targeting the sialic acids on the Fc region glycans.

-

Buffer Exchange: Equilibrate antibody (1–5 mg/mL) into Oxidation Buffer using a Zeba spin column or dialysis.

-

Oxidation: Add NaIO₄ to a final concentration of 1 mM (for mild oxidation of sialic acids) or 10 mM (for total glycan oxidation).

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Quench: Add glycerol (final 5%) or purify immediately to remove excess periodate.

-

Note: Removal of periodate is critical; otherwise, it will oxidize the aniline and the payload. Use a PD-10 desalting column equilibrated in Oxidation Buffer.

-

Phase 3: Aniline-Catalyzed Ligation[4]

-

Setup: To the oxidized antibody solution, add the Aniline Stock to a final concentration of 100 mM .

-

Payload Addition: Add the Hydrazide payload (5–20 molar excess over antibody).

-

DMSO Limit: Keep final DMSO concentration < 10% to prevent protein denaturation.

-

-

Incubation: Incubate for 1–2 hours at Room Temperature (22°C).

-

Comparison: Without aniline, this step requires 12–24 hours.

-

-

Visual Check: The solution may turn slightly yellow due to aniline oxidation; this is normal and usually does not affect the protein.

Phase 4: Purification & QC

-

Cleanup: Remove excess aniline and unreacted payload via extensive dialysis (20 kDa MWCO) or Size Exclusion Chromatography (SEC) into PBS, pH 7.4.

-

Note: Aniline binds hydrophobically to some proteins; multiple wash steps are recommended.

-

-

Validation: Measure Degree of Labeling (DOL) via UV-Vis absorbance or LC-MS.

Workflow Visualization

Figure 2: Step-by-step workflow for aniline-catalyzed ligation. Step 4 represents the catalytic acceleration phase.

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| Protein Precipitation | pH shock from unbuffered aniline. | Validation: Measure the pH of your 1M Aniline stock. It must be adjusted to pH 5.5–6.0 with HCl before adding to the protein. |

| Low Conjugation Yield | Residual Periodate. | If NaIO₄ is not removed, it oxidizes the hydrazide payload. Ensure thorough desalting after Phase 2. |

| High Background/Aggregation | Over-labeling or Hydrophobic Aniline binding. | Reduce aniline concentration to 10 mM (extend time to 4h). Perform an extra dialysis step with 0.05% Tween-20 to strip non-covalent aniline. |

| Brown Solution | Aniline oxidation.[3][4] | Use fresh aniline. While unsightly, the brown byproducts are usually small molecules removed during purification. |

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[5] Bioconjugate Chemistry, 19(12), 2543–2548.[5][6] [Link]

-

Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.[5][7] Nature Methods, 6(3), 207–209.[5][7] [Link]

-

Byeon, J. Y., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation.[5] Langmuir, 26(19), 15430–15435.[5] [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. [Link]

Sources

- 1. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Relationship - aniline - activates - oxime [biokb.lcsb.uni.lu]

- 5. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Labeling oxidized RNA 3' terminus with biotin hydrazide

Executive Summary

This application note details a robust, chemical method for the specific labeling of the 3' terminus of RNA molecules with Biotin-LC-Hydrazide. Unlike enzymatic methods (e.g., T4 RNA Ligase) which can exhibit bias towards specific sequences or secondary structures, periodate oxidation offers a sequence-independent chemical approach. This protocol is critical for researchers engaged in RNA enrichment (pull-down assays), 3'-end mapping, and studying RNA-protein interactions.

Key Advantages:

-

Specificity: exclusively targets the 3' vicinal diol (cis-diol) of RNA; does not label DNA or internal RNA nucleotides.

-

Versatility: Compatible with total RNA, mRNA, and small non-coding RNAs.

-

Stability: Utilizes a long-chain (LC) spacer to minimize steric hindrance during downstream streptavidin binding.

Principle of Assay

The labeling chemistry relies on the unique presence of a vicinal diol (two adjacent hydroxyl groups) at the 3' end of unmodified RNA.

-

Oxidation: Sodium meta-periodate (

) cleaves the carbon-carbon bond between the 2' and 3' hydroxyls of the 3'-terminal ribose. This oxidative cleavage generates a reactive dialdehyde moiety. -

Coupling: The dialdehyde reacts with the hydrazide group of the Biotin-LC-Hydrazide.

-

Linkage Formation: This nucleophilic attack results in the formation of a cyclic morpholine-like or hydrazone linkage, covalently attaching the biotin to the RNA.

Mechanistic Pathway[1][2][3]

Figure 1: Chemical mechanism of RNA 3' end labeling.[4] The reaction proceeds from diol oxidation to hydrazone formation, with an optional reduction step for permanent linkage.

Critical Considerations (E-E-A-T)

3.1. The "Cap" Problem

The 5' cap (m7G) of eukaryotic mRNA also contains a 2',3'-cis diol. Therefore, this protocol will label both the 3' end and the 5' cap.

-

Solution: If 3'-exclusive labeling is required, the RNA must be de-capped (using Tobacco Acid Pyrophosphatase or RppH) and 5'-phosphorylated prior to oxidation, or the 5' cap must be chemically blocked. For general enrichment (pull-down), dual-end labeling is often acceptable.

3.2. pH Sensitivity

-

Oxidation: Must occur at acidic pH (4.5–5.5). At higher pH, periodate activity is inconsistent, and RNA is more susceptible to alkaline hydrolysis.

-

Coupling: Hydrazone formation is most efficient at pH 5.0–6.0.

3.3. Reagent Handling[5][6]

-

Sodium Periodate: Light-sensitive. Solutions must be prepared fresh and kept in amber tubes or wrapped in foil.

-

Biotin Hydrazide: Dissolve in DMSO.[5][7][8][9][10] Ensure the specific "LC" (Long Chain) variant is used to prevent steric hindrance during streptavidin binding.

Materials & Reagents

| Reagent | Specification | Storage |

| RNA Substrate | Purified RNA (1–10 µg) | -80°C |

| Sodium Periodate ( | 100 mM stock (Freshly prepared in water) | Fresh only |

| Biotin-LC-Hydrazide | 50 mM stock in DMSO (Thermo Pierce or equiv.) | 4°C (Dark) |

| Sodium Acetate (NaOAc) | 3 M, pH 5.2 (RNase-free) | RT |

| Sodium Bisulfite | 1 M (Optional for quenching) | RT |

| Glycogen | 20 mg/mL (Co-precipitant) | -20°C |

| Ethanol | 100% (ice cold) and 70% | -20°C |

| RNase-free Water | DEPC-treated or Nuclease-free | RT |

Experimental Protocol

Phase 1: Periodate Oxidation

Objective: Generate reactive dialdehydes at the 3' terminus.[2][11]

-

Prepare RNA: Dilute 5–20 µg of RNA in RNase-free water to a volume of 40 µL.

-

Buffer Addition: Add 5 µL of 3 M NaOAc (pH 5.2) to acidify the reaction.[7]

-

Oxidation: Add 5 µL of freshly prepared 100 mM

. -

Incubation: Incubate for 30 minutes on ice in the dark .

-

Note: Do not exceed 1 hour; prolonged exposure can damage RNA integrity.

-

Phase 2: Removal of Oxidant (Critical Step)

Objective: Remove unreacted periodate. Excess periodate will oxidize the hydrazine group of the biotin reagent, rendering it inactive.

-

Precipitation: Add 1 µL Glycogen (20 mg/mL) and 150 µL (3x volume) of ice-cold 100% Ethanol.

-

Freeze: Incubate at -80°C for 20 minutes.

-

Spin: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Wash: Carefully remove supernatant.[7] Wash pellet with 200 µL of 70% Ethanol. Centrifuge 5 mins.

-

Resuspend: Air dry the pellet (2–3 mins) and resuspend in 50 µL of 100 mM NaOAc (pH 5.2).

-

Why pH 5.2? This buffer is optimal for the subsequent hydrazide coupling.

-

Phase 3: Biotinylation

Objective: Covalent attachment of Biotin-LC-Hydrazide.

-

Reagent Addition: Add 5 µL of 50 mM Biotin-LC-Hydrazide (in DMSO).

-

Final Concentration: ~4.5 mM.

-

-

Incubation: Incubate for 2 hours at Room Temperature in the dark with gentle rotation.

-

Pro-Tip: For higher stability, add 5 µL of 1 M Sodium Cyanoborohydride (

) during this step to reduce the hydrazone to a stable amine bond (reductive amination). Caution: Toxic.

-

Phase 4: Final Purification

Objective: Remove free biotin to prevent competition during streptavidin pull-down.

-

Precipitation: Add 1 µL Glycogen, 5 µL 3 M NaOAc (pH 5.2), and 165 µL 100% Ethanol.

-

Cycle: Freeze (-80°C, 20 min)

Spin (14k g, 15 min) -

Elution: Resuspend final pellet in 20–50 µL RNase-free water or TE buffer.

Workflow Visualization

Figure 2: Step-by-step experimental workflow ensuring removal of oxidant prior to labeling.

Quality Control & Validation

Before proceeding to expensive sequencing or mass spectrometry, validate the labeling efficiency.

Method A: Streptavidin Gel Shift

-

Mix 200 ng of labeled RNA with 1 µg of Streptavidin.

-

Incubate for 15 mins at RT.

-

Run on a standard Urea-PAGE or Agarose gel.

-

Result: Labeled RNA will form a massive complex with Streptavidin, resulting in a significant upward shift or retention in the well compared to the non-shifted control.

Method B: Dot Blot

-

Spot 1 µL of labeled RNA (dilution series) onto a Nylon membrane (+ charged).

-

UV crosslink.

-

Block with BSA.

-

Probe with Streptavidin-HRP (1:10,000).

-

Develop with ECL substrate.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| No Labeling Detected | pH too high during oxidation | Ensure NaOAc buffer is pH 5.2. Periodate is less effective at pH > 7.[12] |

| Excess Periodate remaining | Ensure thorough Ethanol precipitation after oxidation. Residual NaIO4 destroys biotin hydrazide. | |

| Old NaIO4 | Periodate degrades. Always use fresh powder. | |

| RNA Degradation | RNase contamination | Use DEPC-treated water and dedicated pipettes. |

| Over-oxidation | Limit oxidation to 30 mins on ice.[12] Do not perform at RT for extended times. | |

| Precipitation in Tube | Biotin Hydrazide solubility | Biotin hydrazide is hydrophobic. Ensure it is fully dissolved in DMSO before adding to aqueous RNA. |

| High Background | Free Biotin remaining | Perform two rounds of Ethanol precipitation or use a Zeba Spin Desalting Column (7K MWCO). |

References

-

Willkomm, D. K., & Hartmann, R. K. (2005).[1][3] 3′-Terminal attachment of fluorescent dyes and biotin.[3][11] In Handbook of RNA Biochemistry.[3] [Link]

-

Wu, J., et al. (2012). Labeling of the 3' terminus of RNA.[1][2][5][7][11][13] Methods in Enzymology. [Link]

-

Kurth, H. M., & Mochizuki, K. (2009). 2'-O-methylation stabilizes Piwi-associated small RNAs and ensures DNA elimination in Tetrahymena. RNA.[3][5][7][11][14][15] (Demonstrates periodate sensitivity assays). [Link]

Sources

- 1. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quick two-step RNA ligation employing periodate oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site specific labeling of long RNA with biotin for diagnostic or other purposes [biosyn.com]

- 4. mdpi.com [mdpi.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. Specific labeling of RNA [biosyn.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing precipitation of antibodies during periodate oxidation

Topic: Preventing Precipitation & Aggregation During Oxidation

Diagnostic Triage: Why is my antibody precipitating?

Before adjusting your protocol, identify when the precipitation occurs.[1] Use this diagnostic decision tree to isolate the root cause.

Figure 1: Diagnostic workflow to identify the source of precipitation based on timing.

The Mechanics of Failure: Why Antibodies Crash

Periodate oxidation targets cis-diols on glycan chains (mostly sialic acid), converting them into reactive aldehydes.[1][2] While effective, this process stresses the protein.[1]

The "Danger Zone" Mechanism

-

Chemical Stress: Sodium meta-periodate (NaIO₄) is a strong oxidizer. If the concentration is too high (>10-20 mM), it begins oxidizing sensitive amino acids (Methionine, Tryptophan, Cysteine) on the protein backbone, causing denaturation and unfolding.[1]

-

Solubility Shift: Converting hydrophilic sugars into hydrophobic aldehydes changes the solvation shell of the Fc region.

-

Self-Crosslinking: If the pH is too high (>7.0) during oxidation, the newly formed aldehydes can react with lysine residues on neighboring antibodies (Schiff base formation), creating massive insoluble aggregates.[1]

Figure 2: The bifurcation between successful activation and precipitation. Control of pH and stoichiometry is the deciding factor.

Troubleshooting Guide: Root Cause Analysis

Category A: Buffer Chemistry (The #1 Culprit)

Issue: Using amine-containing buffers (Tris, Glycine) or incompatible pH. Mechanism: Primary amines in Tris compete with the oxidation and form Schiff bases immediately, often leading to yellowing or precipitation.[1] Solution:

-

Strictly Prohibited: Tris, Glycine, Arginine.[1]

-

Recommended: Sodium Acetate (pH 5.5), Sodium Phosphate (pH 7.0), or PBS (pH 7.2).[1]

-

Note: Acidic pH (5.5) is safer for minimizing self-crosslinking during the oxidation step [1].

Category B: Stoichiometry & Concentration

Issue: "More is better" fallacy. Mechanism: Excess periodate oxidizes the protein backbone (Met/Trp residues), leading to hydrophobic exposure and aggregation.[1] Solution:

-

Ratio: Use a defined molar excess (typically 10–20 mM final concentration for 1–10 mg/mL antibody).

-

Protein Conc: Keep IgG between 1 mg/mL and 10 mg/mL .

Category C: Quenching Artifacts

Issue: Adding Glycerol or Ethylene Glycol and waiting too long. Mechanism: Quenching produces formaldehyde and formic acid. Formaldehyde can crosslink proteins (like tissue fixation). Solution:

-

Preferred: Remove periodate via rapid desalting (Zeba spin columns or dialysis) rather than chemical quenching if possible.

-

If Quenching: Use Glycerol (excess), but proceed to purification immediately (within 15 mins).

The "Zero-Precipitation" Protocol (Gold Standard)

This protocol prioritizes protein stability over speed.

Reagents

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5 (Autoclaved).[1][2]

-

Oxidant: Sodium Meta-periodate (NaIO₄), high purity.[1] MUST BE FRESH.

-

Purification: Desalting column (e.g., PD-10 or Zeba Spin) equilibrated in PBS.

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Buffer Exchange | Exchange IgG into Sodium Acetate, pH 5.5 . | Crucial: Removes Tris/Amines. pH 5.5 protects the protein from self-crosslinking during activation [1]. |

| 2. Preparation | Dissolve NaIO₄ in water to create a 200 mM stock . | Do not store this stock. Light sensitive. Make it immediately before use. |

| 3. Oxidation | Add NaIO₄ stock to IgG to reach 10-20 mM final . | Gently invert. Do not vortex. Vortexing shears protein. |

| 4. Incubation | Incubate 30 min at Room Temp (Dark). | Longer times (>1 hr) increase hydrophobicity and precipitation risk without improving yield [2]. |

| 5. Rapid Stop | Skip chemical quenching. Immediately load onto a desalting column. | Chemical quenching generates byproducts. Physical removal is cleaner and prevents "post-quench" precipitation [3]. |

| 6. Collection | Elute into conjugation buffer (e.g., PBS pH 7.2). | The antibody is now activated (aldehydes present) and stable. Use immediately. |

Frequently Asked Questions (FAQs)

Q: My antibody precipitated immediately upon adding the periodate. Can I save it? A: Likely not. This indicates a massive pH shock or salt incompatibility (salting out). You can try spinning it down (10,000 x g) and checking if the supernatant still contains soluble IgG (measure A280), but the precipitated fraction is denatured.[1]

Q: Can I oxidize at neutral pH (PBS, pH 7.2) instead of Acetate (pH 5.5)? A: Yes, but with caution. Neutral pH promotes Schiff base formation. This means the aldehydes you create might react with the antibody's own lysines before you add your target molecule. If you must use PBS, reduce the incubation time to 20 minutes.

Q: I see "aggregates" on my SEC-HPLC but the solution looks clear. Is this the same problem? A: This is "soluble aggregation." It is caused by the same mechanism (over-oxidation or self-crosslinking) but hasn't reached the point of visible precipitation. It will ruin bioassay performance. Reduce the periodate concentration by 50% in the next run.

Q: Why do you advise against Ethylene Glycol quenching? A: While common in older protocols, recent data suggests that glycol quenching can lead to side reactions and does not always remove all oxidizing species effectively compared to physical desalting [3].[1][3][4] Desalting is the cleanest method for high-value therapeutics.

References

-

Thermo Fisher Scientific. Instructions: PDPH Crosslinker. (Acidic pH optimization for hydrazide/aldehyde chemistry).

-

Hermanson, G. T. Bioconjugate Techniques, 3rd Edition.[1][5] Academic Press, 2013.[1] (The authoritative text on periodate oxidation mechanics and protocols). [1]

-

Oberlerchner, J. T., et al. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea.[1][3] Carbohydrate Polymers, 2023.[1][3][4] (Evidence regarding the risks of glycol quenching).

Sources

- 1. mdpi.com [mdpi.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]

Technical Support Center: Hydrazide-Aldehyde Conjugation

Topic: Optimization of pH for Hydrazide-Aldehyde Coupling Ticket ID: CHEM-SUP-8821 Status: Resolved Assigned Specialist: Senior Application Scientist

The Core Challenge: The "pH Paradox"

The hydrazide-aldehyde coupling reaction is governed by a fundamental kinetic conflict known as the pH Paradox . Understanding this is critical for troubleshooting low yields or slow reaction rates.

To form a hydrazone bond, two opposing factors must be balanced:

-

Electrophile Activation (Requires Acid): The aldehyde carbonyl group must be protonated (or hydrogen-bonded) to become sufficiently electrophilic for attack. This occurs best at low pH (< 5.0).[1][2]

-

Nucleophile Availability (Requires Base): The hydrazide group must remain unprotonated to act as a nucleophile. Since hydrazides have a pKa of ~3.0–4.0, they become protonated (and non-reactive) as the pH drops below 4.0.

The "Goldilocks" Zone

-

pH 4.5 – 5.0: This is the kinetic sweet spot for uncatalyzed reactions. It provides enough protons to activate the aldehyde while leaving a fraction of the hydrazide unprotonated.

-

pH 6.0 – 7.4 (Physiological): The reaction is significantly slower here because the aldehyde is poorly activated, even though the hydrazide is fully nucleophilic. Solution: This requires nucleophilic catalysis (see Aniline Catalysis below).[3][4]

Troubleshooting Guide (Q&A Format)

Scenario A: Protein Stability vs. Reaction Efficiency

User Question: "I am conjugating a hydrazide-linker to an antibody. The standard protocol recommends pH 4.5, but my protein precipitates or aggregates at this acidity. Can I run this at neutral pH?"

Technical Diagnosis: Antibodies (IgGs) often have isoelectric points (pI) or stability limits that make pH 4.5 risky.[5] However, at pH 7.4, the uncatalyzed reaction rate drops drastically, leading to poor conjugation efficiency.

Corrective Action: You must switch to an Aniline-Catalyzed System .

-

Buffer: Use Phosphate Buffered Saline (PBS) or HEPES at pH 6.0 – 7.0 .

-

Catalyst: Add 10–100 mM Aniline (or p-phenylenediamine for faster rates).

-

Mechanism: Aniline forms a highly reactive Schiff base intermediate with the aldehyde (transimination), which is much more susceptible to hydrazide attack than the native aldehyde. This restores reaction kinetics at neutral pH without damaging the protein.

Scenario B: Reversibility and Bond Stability

User Question: "I successfully formed the conjugate, but after purification and storage at pH 5.0, the linker seems to be falling off. Why is the bond unstable?"

Technical Diagnosis: Hydrazone formation is reversible.[3] While acid catalyzes formation, it also catalyzes hydrolysis.

-

Aliphatic Aldehydes: Resulting hydrazones are hydrolytically unstable, especially at pH < 5.0.[5]

-

Aromatic Aldehydes: Form significantly more stable conjugates due to resonance stabilization (conjugation of the C=N bond with the aromatic ring).

Corrective Action: If permanent linkage is required, you must perform Reductive Amination .[5]

-

After the coupling step, add Sodium Cyanoborohydride (NaCNBH₃) .

-

Why NaCNBH₃? Unlike Sodium Borohydride (NaBH₄), NaCNBH₃ is mild and selective; it reduces the hydrazone bond to a stable hydrazine linkage at pH 5–7 without reducing the native aldehydes or ketones.

Scenario C: Slow Kinetics with Dilute Samples

User Question: "My aldehyde concentration is very low (< 10 µM). Even at pH 4.5, the reaction is taking 24+ hours. How can I accelerate this?"

Technical Diagnosis: Hydrazone formation is second-order (rate depends on concentration of both reactants).[6] At micromolar concentrations, the collision frequency is the limiting factor.

Corrective Action:

-

Increase Nucleophile Excess: Use a 20–50 molar excess of the hydrazide reagent if possible.

-

Catalyst Upgrade: Switch from Aniline to 3,5-diaminobenzoic acid or anthranilic acid derivatives. These "next-generation" catalysts can be 10–100x more efficient than aniline at neutral pH due to intramolecular proton transfer effects.

Visualizing the Mechanism

Diagram 1: The pH Influence & Catalysis Pathway

This diagram illustrates the competition between protonation states and how aniline bypasses the rate-limiting step at neutral pH.

Caption: Comparison of reaction pathways. Acidic conditions activate the electrophile but sequester the nucleophile. Aniline catalysis creates a reactive intermediate (Schiff Base) that reacts rapidly at neutral pH.[5]

Optimized Protocol: Aniline-Catalyzed Ligation

Application: Labeling a glycoprotein (e.g., Antibody) with a Hydrazide-Fluorophore.[5]

Reagents

-

Buffer A: 100 mM Sodium Acetate, pH 5.5 (Standard) OR PBS pH 6.5 (for sensitive proteins).

-

Oxidant: Sodium Periodate (NaIO₄).[7]

-

Catalyst: Aniline (Pure). Prepare a 1M stock in water (Caution: Toxic).

-

Reductant: Sodium Cyanoborohydride (NaCNBH₃), 5M stock in 1M NaOH.[5]

Step-by-Step Methodology

| Step | Action | Critical Parameter |

| 1. Oxidation | Add NaIO₄ to protein (10–20 mg/mL) to final conc. of 1–10 mM. Incubate 30 min on ice in dark. | Control: Over-oxidation can damage protein integrity. Keep cold. |

| 2. Cleanup | Remove excess NaIO₄ via desalting column (e.g., PD-10) equilibrated in Buffer A .[5] | Crucial: Residual periodate will oxidize the hydrazide reagent, ruining the reaction. |

| 3. Catalysis | Add Aniline stock to the oxidized protein to a final conc. of 10–50 mM . | Note: If using pH 7, higher aniline (up to 100 mM) may be needed.[5] |

| 4. Coupling | Add Hydrazide reagent (dissolved in DMSO or water) to protein.[7] Target 20–50 molar excess. | Solubility: Ensure the hydrazide does not precipitate upon addition. |

| 5. Incubation | Incubate 1–2 hours at Room Temp (or 4°C overnight). | pH Check: Ensure pH remains stable (5.5–6.5 is ideal with catalyst). |

| 6. Reduction (Optional) | Add NaCNBH₃ to final 50 mM. Incubate 30 min. | Stability: Required if the bond must survive pH < 5 or long-term storage. |

| 7. Purification | Dialysis or Size Exclusion Chromatography (SEC) into storage buffer. | Remove unreacted hydrazide and aniline. |

References

-

Dirksen, A., & Dawson, P. E. (2008).[5] "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." Bioconjugate Chemistry, 19(12), 2543–2548.[5] Link

-

Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006).[5] "Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry." Journal of the American Chemical Society, 128(49), 15602–15603. Link

-

Hermanson, G. T. (2013).[5] Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: The Chemistry of Reactive Groups. Link

-

Kool, E. T., Crisalli, P., & Chan, K. M. (2014).[5] "Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH."[8] Organic Letters, 16(5), 1454–1457.[5] Link

-

Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry." Technical Handbook. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. semanticscholar.org [semanticscholar.org]

Removing excess sodium periodate before biotinylation

Topic: Removing Excess Sodium Periodate Before Biotinylation

As a Senior Application Scientist, this guide provides in-depth technical support for a critical, yet often overlooked, step in the glycoprotein labeling workflow: the complete removal of sodium periodate (NaIO₄) following carbohydrate oxidation and prior to biotinylation. Failure to adequately remove the oxidant is a primary cause of low labeling efficiency and inconsistent results. This document offers FAQs, troubleshooting advice, and detailed protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely essential to remove excess sodium periodate before adding my biotin hydrazide reagent?

A: This is the most critical step for successful labeling. Sodium periodate is a strong oxidizing agent. If residual periodate is present when you add your biotin hydrazide, it will oxidize the hydrazide moiety, rendering it unable to react with the aldehydes you generated on your glycoprotein.[1] This directly leads to low or no biotinylation. Furthermore, periodate can potentially modify amino acid residues on your protein with prolonged exposure or high concentrations, leading to off-target effects.[2]

Q2: What are the primary methods for removing sodium periodate?

A: The most reliable methods are physical separation techniques that leverage the significant size difference between your glycoprotein and the small sodium periodate molecule (213.89 g/mol ). The three most common and effective methods are:

-

Size Exclusion Chromatography (SEC) / Desalting Columns: Rapid and efficient for small sample volumes.[3][4]

-

Dialysis: A traditional, gentle method suitable for larger sample volumes, though more time-consuming.[1][5]

-

Buffer Exchange via Ultrafiltration (e.g., Spin Columns): Fast, efficient, and allows for sample concentration simultaneously.[6]

Q3: Can I just chemically quench the excess periodate instead of removing it?